molecular formula C22H23N3O5 B2775270 3-(4-methoxybenzyl)-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-02-4

3-(4-methoxybenzyl)-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2775270
CAS RN: 892275-02-4
M. Wt: 409.442
InChI Key: YLBQHNUIARGWHA-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

This compound is relevant in the synthesis of various heterocyclic derivatives. Bacchi et al. (2005) discussed the catalytic reactions under oxidative carbonylation conditions to produce tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Radioligand Binding Studies

Graulich et al. (2006) synthesized methoxylated tetrahydroisoquinoliniums, including those derived from compounds similar to the query, for their affinity for apamin-sensitive binding sites, significant in neurological research (Graulich et al., 2006).

Potential as Bioreductively Activated Pro-Drug Systems

Berry et al. (1997) discussed the potential of similar compounds as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors, emphasizing their role in cancer treatment (Berry et al., 1997).

Synthesis of Alkaloid Structures

Nery et al. (2003) demonstrated the use of similar compounds in the synthesis of tetrahydroisoquinoline alkaloid structures, significant in medicinal chemistry (Nery et al., 2003).

Discovery of New Antidepressants

Mahesh et al. (2011) discussed the design and synthesis of compounds related to the query compound as 5-HT3 receptor antagonists, highlighting their potential as antidepressants (Mahesh et al., 2011).

Synthesis of Quinazolinone Derivatives

Research by Yao-wu (2008) included the synthesis of novel quinazoline derivatives, indicative of the compound's relevance in creating structurally unique entities with potential antitumor activities (Sha Yao-wu, 2008).

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-29-16-7-4-14(5-8-16)13-25-21(27)18-9-6-15(11-19(18)24-22(25)28)20(26)23-12-17-3-2-10-30-17/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBQHNUIARGWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4CCCO4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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